

# Solubility of (4-Bromophenyl)hydrazine in Organic Solvents: An In-depth Technical Guide

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## Compound of Interest

Compound Name: (4-Bromophenyl)hydrazine

Cat. No.: B1265515

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **(4-bromophenyl)hydrazine**, a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to its molecular structure, featuring both a polar hydrazine group and a less polar bromophenyl ring, its solubility can vary significantly across different organic solvents. Understanding these solubility characteristics is paramount for optimizing reaction conditions, purification processes, and formulation development.

While specific quantitative solubility data for **(4-bromophenyl)hydrazine** is not extensively available in published literature, this guide offers a qualitative summary based on available information and presents a detailed experimental protocol for its precise quantitative determination.

## Qualitative Solubility Profile

**(4-Bromophenyl)hydrazine** is a crystalline solid at room temperature.<sup>[1]</sup> Its solubility is largely dictated by the principle of "like dissolves like." The presence of the polar hydrazine moiety (-NHNH<sub>2</sub>) allows for hydrogen bonding, suggesting solubility in polar protic solvents. Conversely, the bromophenyl group imparts a degree of nonpolar character, enabling dissolution in less polar organic solvents.

General solubility observations indicate that **(4-bromophenyl)hydrazine** is:

- Generally soluble in polar aprotic and protic organic solvents such as ethanol, acetone, and ether.<sup>[1]</sup><sup>[2]</sup>
- Expected to have limited solubility in water due to the hydrophobic nature of the bromophenyl group.<sup>[1]</sup>
- The hydrochloride salt of **(4-bromophenyl)hydrazine** is noted to be soluble in water.<sup>[3]</sup><sup>[4]</sup>

## Quantitative Solubility Data

Precise, quantitative solubility data for **(4-bromophenyl)hydrazine** in a range of common organic solvents is a critical requirement for many research and development applications. The following table is provided for researchers to populate with experimentally determined data, allowing for easy comparison across different solvent systems. The subsequent section details a robust experimental protocol for obtaining this data.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)	Method of Determination	Reference
Methanol					
Ethanol					
Acetone					
Dichloromethane					
Ethyl Acetate					
Toluene					
Acetonitrile					
N,N-Dimethylformamide (DMF)					
Dimethyl Sulfoxide (DMSO)					

## Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol describes the isothermal shake-flask method, a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[5] This can be followed by gravimetric or spectroscopic analysis to quantify the solute concentration.

Objective: To determine the saturation solubility of **(4-bromophenyl)hydrazine** in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

- **(4-Bromophenyl)hydrazine** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance ( $\pm 0.0001$  g)
- Scintillation vials or flasks with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g.,  $0.22\ \mu\text{m}$  PTFE)
- Volumetric flasks and pipettes
- Evaporating dish or watch glass (for gravimetric analysis)
- UV-Vis spectrophotometer (for spectroscopic analysis)
- Drying oven

#### Procedure:

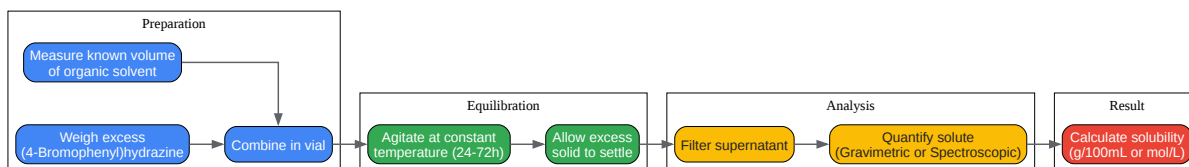
- Preparation of Supersaturated Solutions:
  - Add an excess amount of **(4-bromophenyl)hydrazine** to a series of vials, each containing a known volume (e.g., 10 mL) of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
  - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
  - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g.,  $25\ ^\circ\text{C}$ ).
  - Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended for thermodynamic solubility determination.
- Phase Separation:

- After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant using a syringe.
- Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
- Quantification of Solute:
  - Gravimetric Method:
    - Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.<sup>[6][7]</sup>
    - Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
    - Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.
    - The final weight of the residue corresponds to the mass of **(4-bromophenyl)hydrazine** dissolved in the known volume of the solvent.
  - UV-Vis Spectrophotometric Method:
    - Prepare a series of standard solutions of **(4-bromophenyl)hydrazine** of known concentrations in the solvent of interest.
    - Determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for **(4-bromophenyl)hydrazine** in that solvent.
    - Measure the absorbance of the standard solutions at the  $\lambda_{\text{max}}$  to construct a calibration curve (Absorbance vs. Concentration).
    - Accurately dilute a known volume of the saturated filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.

- Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of **(4-bromophenyl)hydrazine** in the saturated solution.
- Calculation of Solubility:
  - Gravimetric:  $\text{Solubility (g/100 mL)} = (\text{mass of residue in g} / \text{volume of filtrate in mL}) * 100$
  - Spectrophotometric: Calculate the concentration from the calibration curve, accounting for any dilution, to obtain the molar solubility (mol/L). This can be converted to g/100 mL using the molecular weight of **(4-bromophenyl)hydrazine** (187.04 g/mol).

## Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of **(4-bromophenyl)hydrazine**.



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Caption: Experimental workflow for determining the solubility of **(4-bromophenyl)hydrazine**.

This in-depth guide provides the necessary framework for researchers and professionals in drug development to understand and experimentally determine the solubility of **(4-bromophenyl)hydrazine** in various organic solvents. The provided protocol and data table template will aid in generating the critical quantitative data required for advancing research and development activities involving this important chemical intermediate.

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